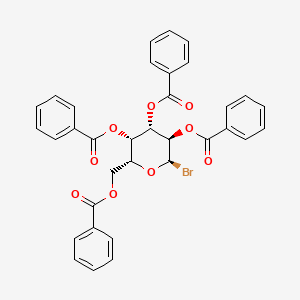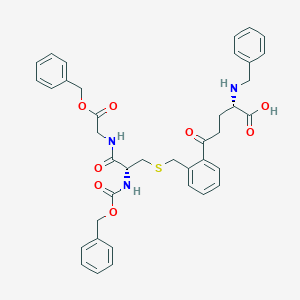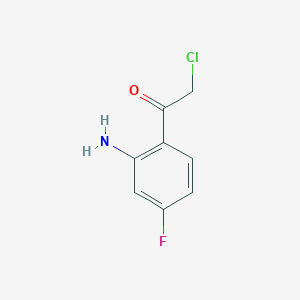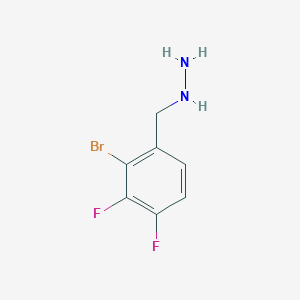![molecular formula C24H32N4O12Rh2 B12840958 Dirhodium tetrakis[methyl (S)-2-pyrrolidinone-5-carboxylate]](/img/structure/B12840958.png)
Dirhodium tetrakis[methyl (S)-2-pyrrolidinone-5-carboxylate]
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dirhodium tetrakis[methyl (S)-2-pyrrolidinone-5-carboxylate] is a chiral dirhodium(II) complex that has gained significant attention in the field of catalysis. This compound is known for its unique structure and high catalytic efficiency, particularly in enantioselective transformations. The presence of chiral ligands in the complex allows for high levels of enantioselectivity, making it a valuable tool in asymmetric synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of dirhodium tetrakis[methyl (S)-2-pyrrolidinone-5-carboxylate] typically involves the reaction of dirhodium(II) acetate with the corresponding chiral ligand. The process begins with the preparation of the chiral ligand, methyl (S)-2-pyrrolidinone-5-carboxylate, which is then reacted with dirhodium(II) acetate under controlled conditions to form the desired complex .
Industrial Production Methods
Industrial production of dirhodium tetrakis[methyl (S)-2-pyrrolidinone-5-carboxylate] follows similar synthetic routes but on a larger scale. The key to successful industrial production is the optimization of reaction conditions to ensure high yield and purity of the final product. This often involves the use of advanced purification techniques and stringent quality control measures .
Análisis De Reacciones Químicas
Types of Reactions
Dirhodium tetrakis[methyl (S)-2-pyrrolidinone-5-carboxylate] undergoes various types of reactions, including:
Oxidation: The compound can participate in oxidation reactions, often facilitated by the presence of suitable oxidizing agents.
Reduction: Reduction reactions involving this compound typically require specific reducing agents and conditions.
Substitution: The complex can undergo substitution reactions, where ligands are replaced by other functional groups
Common Reagents and Conditions
Common reagents used in reactions with dirhodium tetrakis[methyl (S)-2-pyrrolidinone-5-carboxylate] include diazo compounds, which are often used in carbene transfer reactions. The reactions are typically carried out under mild conditions, with careful control of temperature and solvent choice to ensure high selectivity and yield .
Major Products Formed
The major products formed from reactions involving dirhodium tetrakis[methyl (S)-2-pyrrolidinone-5-carboxylate] are often highly enantioselective compounds. These products are valuable in various applications, including pharmaceuticals and fine chemicals .
Aplicaciones Científicas De Investigación
Dirhodium tetrakis[methyl (S)-2-pyrrolidinone-5-carboxylate] has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of dirhodium tetrakis[methyl (S)-2-pyrrolidinone-5-carboxylate] involves the formation of a dirhodium-carbene intermediate. This intermediate is highly reactive and can undergo various transformations, including C-H insertion, cyclopropanation, and ylide formation. The chiral ligands in the complex play a crucial role in determining the enantioselectivity of the reactions by providing a chiral environment around the reactive center .
Comparación Con Compuestos Similares
Dirhodium tetrakis[methyl (S)-2-pyrrolidinone-5-carboxylate] can be compared with other similar dirhodium(II) complexes, such as:
Dirhodium tetrakis[N-phthaloyl-(S)-tert-leucinate]: Known for its high enantioselectivity in carbene transfer reactions.
Dirhodium tetrakis[2,2’-binaphthylphosphate]: Effective in C-H functionalization reactions with high levels of enantioselectivity.
Dirhodium tetrakis[(4S)-3-(arylsulfonyl)oxazolidine-4-carboxylate]: Used in asymmetric aziridination and cyclopropanation reactions.
The uniqueness of dirhodium tetrakis[methyl (S)-2-pyrrolidinone-5-carboxylate] lies in its specific chiral ligand, which provides distinct steric and electronic properties, leading to high selectivity and efficiency in various catalytic transformations.
Propiedades
Fórmula molecular |
C24H32N4O12Rh2 |
|---|---|
Peso molecular |
774.3 g/mol |
Nombre IUPAC |
methyl 5-oxopyrrolidin-1-ide-2-carboxylate;rhodium(2+) |
InChI |
InChI=1S/4C6H9NO3.2Rh/c4*1-10-6(9)4-2-3-5(8)7-4;;/h4*4H,2-3H2,1H3,(H,7,8);;/q;;;;2*+2/p-4 |
Clave InChI |
BJHLPXCDLYHGIN-UHFFFAOYSA-J |
SMILES canónico |
COC(=O)C1CCC(=O)[N-]1.COC(=O)C1CCC(=O)[N-]1.COC(=O)C1CCC(=O)[N-]1.COC(=O)C1CCC(=O)[N-]1.[Rh+2].[Rh+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


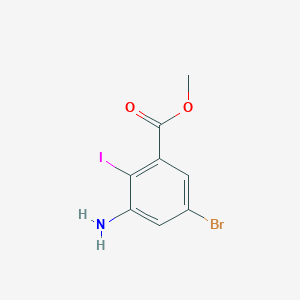
![2-hydroxy-3,3-dimethyl-5-oxo-3,5-dihydro-2H-benzo[g]indole 1-oxide](/img/structure/B12840884.png)

![1,5-Difluorobicyclo[3.3.1]nonane](/img/structure/B12840887.png)
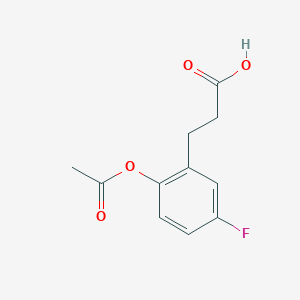
![2-Mesityl-5,6-dihydro-8H-[1,2,4]triazolo[3,4-c][1,4]oxazin-2-ium chloride](/img/structure/B12840893.png)
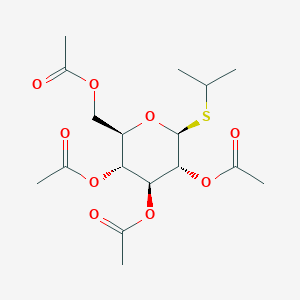
![8-Bromo-3-methyl-[1,2,4]triazolo[4,3-c]pyrimidin-5(6H)-one](/img/structure/B12840900.png)
![3-(piperidin-3-yl)-3,4-dihydro-1H-benzo[c][1,2,6]thiadiazine 2,2-dioxide](/img/structure/B12840901.png)
